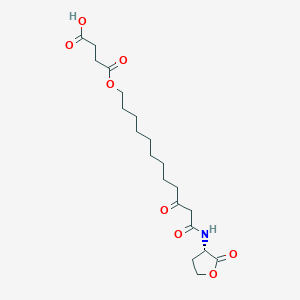

(S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid

Übersicht

Beschreibung

(S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Amidation reaction:

Esterification: The ester linkage is formed by reacting the hydroxyl group with a carboxylic acid or its derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxo groups, to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The amino and ester groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidized derivatives: Compounds with additional oxo groups or carboxylic acids.

Reduced derivatives: Compounds with hydroxyl groups replacing oxo groups.

Substituted derivatives: Compounds with different functional groups replacing the original amino or ester groups.

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a catalyst in organic reactions.

Biology

- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

- Potential use as a probe in biochemical assays to study enzyme activity.

Medicine

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Used in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry

- Utilized in the development of new materials with specific properties, such as polymers and coatings.

- Employed in the synthesis of specialty chemicals for various industrial applications.

Wirkmechanismus

The mechanism of action of (S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. For example, the oxo groups can participate in redox reactions, altering the oxidative state of the target molecules, while the amino group can form hydrogen bonds, affecting the target’s conformation and function.

Vergleich Mit ähnlichen Verbindungen

®-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid: The enantiomer of the compound, which may have different biological activities and properties.

4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.

4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)butanoic acid: A similar compound lacking one oxo group, which may affect its reactivity and interactions.

Uniqueness: The (S)-enantiomer of this compound is unique due to its specific three-dimensional arrangement, which can result in distinct interactions with biological targets compared to its ®-enantiomer or racemic mixture. This stereochemistry can influence the compound’s efficacy and specificity in various applications, making it a valuable subject of study in stereochemistry and chiral drug development.

Biologische Aktivität

(S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid, also known by its CAS number 886755-18-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H31NO8 |

| Molecular Weight | 413.46 g/mol |

| CAS Number | 886755-18-6 |

| Purity | ≥ 95% |

The compound's biological activity is primarily attributed to its structural features, which include a dodecyl chain and oxo groups that may interact with various biological targets. The presence of the tetrahydrofuran moiety suggests potential interactions with enzymes or receptors involved in metabolic pathways.

Biological Activities

-

Antioxidant Properties :

- Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative stress and may provide therapeutic benefits in conditions like cancer and neurodegenerative diseases.

-

Antimicrobial Activity :

- Research has shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in antibacterial therapies.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. Inhibitors of this enzyme are being explored for their potential in managing diabetes by slowing glucose absorption.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several synthetic compounds related to this compound using DPPH and FRAP assays. The results indicated a strong radical scavenging ability with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its multifaceted roles:

-

Cell Viability Studies :

- Assessments on various cell lines showed that the compound does not adversely affect cell viability at therapeutic concentrations, suggesting a favorable safety profile.

-

Mechanistic Studies :

- Further mechanistic studies are required to elucidate the exact pathways through which this compound exerts its effects, including receptor binding studies and metabolic profiling.

Eigenschaften

IUPAC Name |

4-[10,12-dioxo-12-[[(3S)-2-oxooxolan-3-yl]amino]dodecoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO8/c22-15(14-17(23)21-16-11-13-29-20(16)27)8-6-4-2-1-3-5-7-12-28-19(26)10-9-18(24)25/h16H,1-14H2,(H,21,23)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDWRLKBRJDEQS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)CC(=O)CCCCCCCCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)CC(=O)CCCCCCCCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658782 | |

| Record name | 4-[(10,12-Dioxo-12-{[(3S)-2-oxooxolan-3-yl]amino}dodecyl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886755-18-6 | |

| Record name | 4-[(10,12-Dioxo-12-{[(3S)-2-oxooxolan-3-yl]amino}dodecyl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.